![molecular formula C11H11BBrNO4 B581567 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257649-57-2](/img/structure/B581567.png)
2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Description
Scientific Research Applications
Synthesis and Structural Studies
Ortho-Functionalized Arylboronic Acids : The compound has been utilized in the synthesis of ortho-functionalized arylboronic acids, offering a method for creating diverse arylboronic acids with potential applications in organic synthesis (Da̧browski et al., 2007).
Flame Retardant Polymers : It has been applied in the development of boronated (co)polymers to reduce the flammability of polystyrene. This showcases its potential in enhancing fire safety in materials (Wiącek et al., 2015).
Polymorphism Studies : The compound's polymorphic structures have been studied, revealing differences in molecular geometries and conformations. Such studies are significant in understanding the physical properties of materials (Durka et al., 2011).
Structural Analysis of Derivatives : Research on derivatives of this compound has provided insights into bond lengths and angles in related molecular structures, aiding in the understanding of molecular geometry (Sopková-de Oliveira Santos et al., 2004).
Chemical Reaction Selectivity : Studies on the Br/Li exchange reaction selectivity in related boronates highlight the compound's relevance in understanding reaction mechanisms in organic chemistry (Durka et al., 2013).
Advanced Materials Development
New Borocanes Synthesis : Research has been conducted on synthesizing new dioxazaborocanes, demonstrating the compound's role in developing novel materials with potential applications in electronics or pharmaceuticals (Lermontova et al., 2008).
Antimicrobial Studies : Its derivatives have been explored for antimicrobial applications, indicating its potential in developing new antimicrobial agents (Sampal et al., 2018).
Anticonvulsant Activity : Related compounds have shown potential in anticonvulsant activity, suggesting its possible use in developing new medications for epilepsy (Obniska et al., 2012).
properties
IUPAC Name |
2-(2-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BBrNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCCXZGVZLOVRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BBrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746278 |
Source
|
Record name | 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
1257649-57-2 |
Source
|
Record name | 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1257649-57-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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